![molecular formula C17H17F6NO2 B2810453 N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 2310158-88-2](/img/structure/B2810453.png)
N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide, commonly known as TFB-TN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TN is a member of the spirocyclic amides family and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of TFB-TN is not fully understood. However, studies have shown that TFB-TN inhibits the activation of the NF-κB pathway, which is known to play a critical role in inflammation and cancer. TFB-TN also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
TFB-TN has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. TFB-TN also inhibits the expression of fibrotic markers and reduces inflammation in animal models. In addition, TFB-TN has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFB-TN is its unique structure, which allows for the development of novel therapeutic agents. TFB-TN is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, TFB-TN has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of TFB-TN. One area of interest is the development of TFB-TN-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the exploration of TFB-TN's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of TFB-TN in humans.
Conclusion:
In conclusion, TFB-TN is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of TFB-TN is a complex process, and its mechanism of action is not fully understood. However, studies have shown that TFB-TN exhibits anti-cancer, anti-inflammatory, and anti-fibrotic properties, and has potential for the treatment of neurodegenerative diseases. Despite its advantages, TFB-TN has limitations in terms of its solubility and stability. Future research should focus on the development of TFB-TN-based therapeutics and further exploration of its mechanism of action.
Synthesemethoden
The synthesis of TFB-TN involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 7-oxanorbornene in the presence of a catalyst. The reaction results in the formation of TFB-TN as a white crystalline solid. The synthesis of TFB-TN is a complex process that requires careful handling and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
TFB-TN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fibrotic properties. TFB-TN has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F6NO2/c18-16(19,20)11-7-10(8-12(9-11)17(21,22)23)14(25)24-13-1-2-15(13)3-5-26-6-4-15/h7-9,13H,1-6H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDMLSLHMURKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)
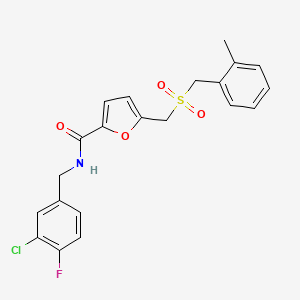
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)
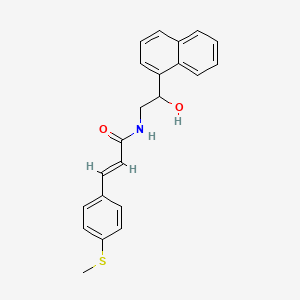
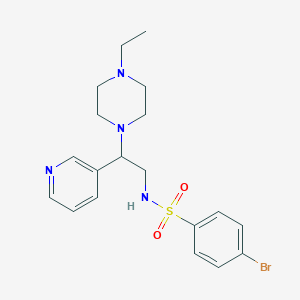
![4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2810378.png)
![6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810379.png)

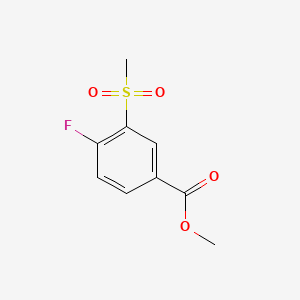

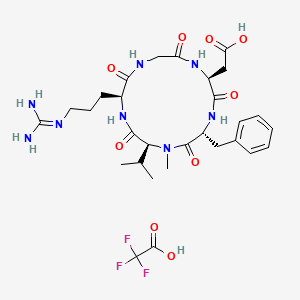
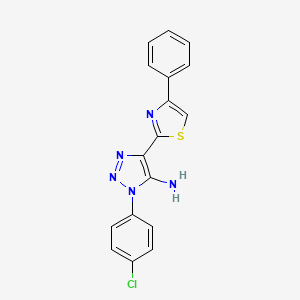
![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2810393.png)